molecular formula C17H17N3O2 B2468118 N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide CAS No. 1311762-46-5

N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide

Cat. No. B2468118
CAS RN: 1311762-46-5
M. Wt: 295.342
InChI Key: TTYNCRYLGDLQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.

Mechanism of Action

As mentioned earlier, N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can have several effects, including the suppression of seizure activity, the reduction of anxiety and depression symptoms, and the prevention of drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and human subjects. These effects include increased GABA levels in the brain, reduced seizure activity, reduced drug-seeking behavior, and reduced anxiety and depression symptoms. In addition, this compound has been shown to be well-tolerated and safe in animal and human studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One major advantage of N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide for lab experiments is its potency and selectivity as a GABA transaminase inhibitor. This allows for precise and targeted manipulation of GABAergic neurotransmission in animal models and human subjects. In addition, this compound has been shown to be well-tolerated and safe in animal and human studies, making it a promising candidate for clinical development.
One limitation of this compound for lab experiments is its relatively complex synthesis method, which can be time-consuming and expensive. In addition, the effects of this compound on GABAergic neurotransmission may vary depending on the specific brain region and cell type being studied, which can complicate interpretation of results.

Future Directions

There are several potential future directions for research on N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide. One area of interest is the potential use of this compound as a therapeutic agent for other neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and bipolar disorder. Another area of interest is the development of more potent and selective GABA transaminase inhibitors based on the structure of this compound. Finally, further research is needed to elucidate the precise mechanisms underlying the effects of this compound on GABAergic neurotransmission, which could lead to the development of more effective and targeted therapies for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide involves several steps, starting from the reaction of 2-cyanocyclopentanone with furan-2-carboxaldehyde to form the intermediate 1-(furan-2-yl)-2-cyanocyclopentanol. This intermediate is then converted to the key intermediate N-(1-cyanocyclopentyl)-2-(furan-2-yl)acetamide through a series of reactions involving cyclization, esterification, and amidation. The final step involves the conversion of N-(1-cyanocyclopentyl)-2-(furan-2-yl)acetamide to this compound through a simple carboxylation reaction.

Scientific Research Applications

N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that this compound can effectively increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of cocaine addiction and alcohol dependence. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in human subjects with epilepsy and other disorders.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-13(6-7-14(19-12)15-5-4-10-22-15)16(21)20-17(11-18)8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYNCRYLGDLQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CO2)C(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.